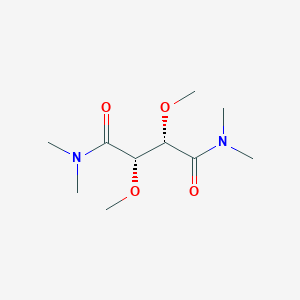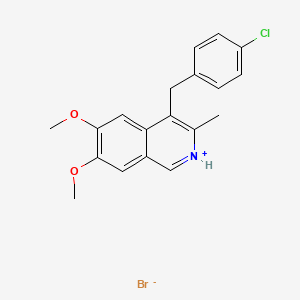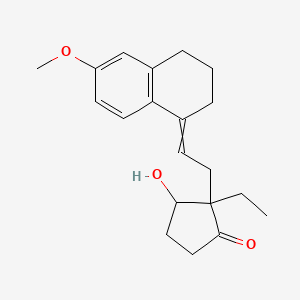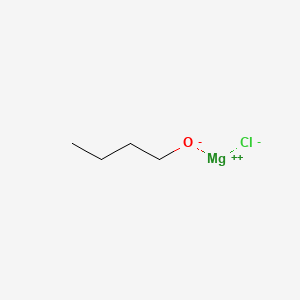
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with isatoic anhydride and 2-aminobenzamide as the primary starting materials.
Formation of Intermediate: The reaction of isatoic anhydride with a primary amine leads to the formation of 2-aminobenzamide.
Aminomethylation: The quinazolinone core is then subjected to aminomethylation using formaldehyde and a suitable amine source to introduce the aminomethyl group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts such as copper(I) chloride are often used to enhance the efficiency of the cyclization and aminomethylation steps .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares a similar heterocyclic structure but differs in its biological activity and applications.
4-Hydroxyquinazoline: Another quinazolinone derivative with distinct chemical properties and uses.
Uniqueness
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
Propiedades
Número CAS |
75159-15-8 |
|---|---|
Fórmula molecular |
C9H11Cl2N3O |
Peso molecular |
248.11 g/mol |
Nombre IUPAC |
3-(aminomethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13;;/h1-4,6H,5,10H2;2*1H |
Clave InChI |
CVEPMUUHPHIQSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



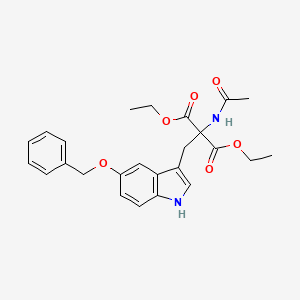

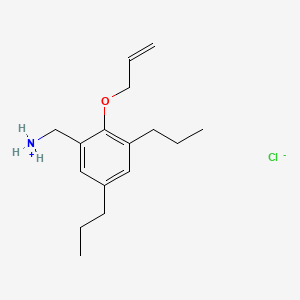
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
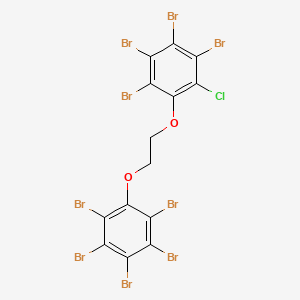
![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)

